molecular formula C20H24N4O6S B12454628 4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide

4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No.: B12454628
M. Wt: 448.5 g/mol
InChI Key: PDUHCBLOFFZZQT-UHFFFAOYSA-N
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Description

3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidobenzenesulfonyl group and an ethoxyphenyl group, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetamidobenzenesulfonyl chloride with hydrazine to form the corresponding hydrazine derivative. This intermediate is then reacted with 4-ethoxyphenylpropanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]-N-(4-ETHOXYPHENYL)PROPANAMIDE is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable tool in both synthetic chemistry and biomedical research.

Properties

Molecular Formula

C20H24N4O6S

Molecular Weight

448.5 g/mol

IUPAC Name

4-[2-(4-acetamidophenyl)sulfonylhydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C20H24N4O6S/c1-3-30-17-8-4-16(5-9-17)22-19(26)12-13-20(27)23-24-31(28,29)18-10-6-15(7-11-18)21-14(2)25/h4-11,24H,3,12-13H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)

InChI Key

PDUHCBLOFFZZQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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